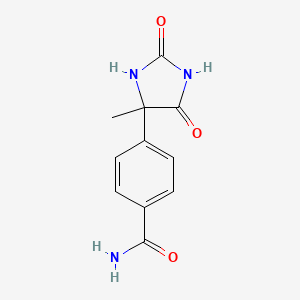
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide
Overview
Description
“4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide” is a chemical compound with the molecular formula C11H11N3O3 . It has a molecular weight of 233.22 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazolidine ring attached to a benzamide group . The imidazolidine ring is a five-membered ring with two nitrogen atoms, and it is further substituted with a methyl group and two carbonyl groups .
Scientific Research Applications
Antidiabetic Agents
A study investigated a series of benzamide derivatives, including 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzamide, in the search for new antidiabetic agents. This research led to the identification of a compound with potential for treating diabetes mellitus (Nomura et al., 1999).
ALK5 Inhibitor and Anti-Fibrosis Drug
Research on a novel ALK5 inhibitor, structurally related to this compound, highlighted its potential in suppressing renal and hepatic fibrosis. This study also noted its anti-metastatic effects on breast cancer-bearing mice, suggesting broad therapeutic applications (Kim et al., 2008).
Heparanase Inhibitors
A novel class of benzamides, similar in structure to this compound, was described as inhibitors of the enzyme heparanase. These compounds showed potential for oral exposure in mice, indicating their relevance in pharmacological research (Xu et al., 2006).
Synthesis and Process Improvement
A study focused on the synthesis of a compound structurally similar to this compound. This research is significant for understanding the compound's synthesis process, which has potential antitumor effects and exhibits excellent bioactivities (Bin, 2015).
PARP Inhibitor for Cancer Treatment
Research developed a series of benzimidazole carboxamide PARP inhibitors, related to this compound, for cancer treatment. This led to the identification of a compound in human phase I clinical trials, demonstrating the compound's potential in oncology (Penning et al., 2009).
Properties
IUPAC Name |
4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-11(9(16)13-10(17)14-11)7-4-2-6(3-5-7)8(12)15/h2-5H,1H3,(H2,12,15)(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJYGMRAXBEYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


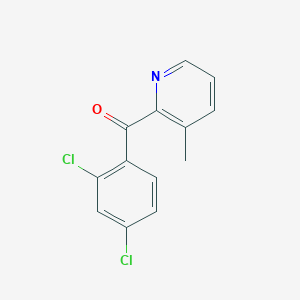
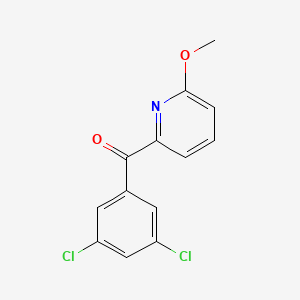

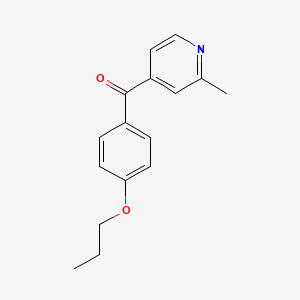





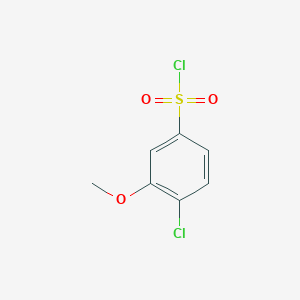
![[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1422387.png)
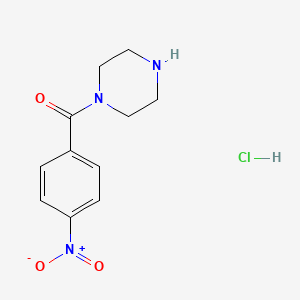

![8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422392.png)
